2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde

CAS No.: 256420-30-1

Cat. No.: VC4433516

Molecular Formula: C8H5NOS2

Molecular Weight: 195.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 256420-30-1 |

|---|---|

| Molecular Formula | C8H5NOS2 |

| Molecular Weight | 195.25 |

| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C8H5NOS2/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H |

| Standard InChI Key | JBPRGDHUZOZOIF-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NC(=CS2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

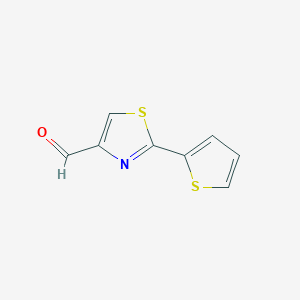

2-(Thiophen-2-yl)-1,3-thiazole-4-carbaldehyde (C<sub>8</sub>H<sub>5</sub>NOS<sub>2</sub>) consists of a thiophene ring linked to a thiazole moiety via a carbon-carbon bond, with a formyl group at position 4 of the thiazole. Key structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 195.25 g/mol |

| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carbaldehyde |

| SMILES | C1=CSC(=C1)C2=NC(=CS2)C=O |

| InChIKey | JBPRGDHUZOZOIF-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The thiophene ring contributes π-electron density, while the thiazole’s nitrogen and sulfur atoms enhance hydrogen-bonding and hydrophobic interactions . The aldehyde group enables Schiff base formation, critical for derivatization into pharmacologically active compounds .

Synthesis and Derivative Development

Core Synthesis Methodology

The compound is synthesized via a two-step protocol :

-

Condensation: Thiophene-2-carbaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form a thiosemicarbazone intermediate.

-

Cyclization: The intermediate undergoes cyclization with substituted phenacyl bromides in the presence of triethylamine, yielding thiazole derivatives.

Reaction yields range from 14% to 23%, with purity confirmed via <sup>1</sup>H-NMR and EI-MS .

Derivative Libraries

Eleven derivatives (3a–k) were synthesized, modifying the phenyl ring with electron-withdrawing (e.g., nitro, bromo) and electron-donating (e.g., methoxy) groups . For example:

Biological Activities

α-Glucosidase Inhibition

Seven derivatives showed superior α-glucosidase inhibition compared to acarbose (IC<sub>50</sub> = 38.25 µM) :

| Derivative | IC<sub>50</sub> (µM) | Improvement vs. Acarbose |

|---|---|---|

| 3i | 10.21 ± 1.84 | 3.7× |

| 3b | 11.14 ± 0.99 | 3.4× |

| 3f | 13.21 ± 2.76 | 2.9× |

Molecular docking revealed hydrogen bonds with catalytic residues Asp349 and Arg439 of α-glucosidase, stabilizing inhibitor-enzyme complexes .

Antimicrobial Activity

Pyrazolyl–thiazole derivatives demonstrated broad-spectrum activity :

-

Bacteria: MIC = 31.25–125 µg/mL against Escherichia coli and Bacillus subtilis

-

Fungi: 80% inhibition of Candida albicans at 50 µg/mL

The thiazole-thiophene framework disrupts microbial cell membranes via hydrophobic interactions .

Computational Insights

Molecular Docking

Docking simulations (Glide ΔG = −9.5 to −11.7 kcal/mol) identified key interactions :

-

Hydrogen bonding: Between the aldehyde group and Asp349 (α-glucosidase)

-

π-π stacking: Thiophene with Phe157 and Phe177 (EGFR)

DFT Calculations

HOMO-LUMO gaps (4.1–4.5 eV) indicate high stability, while electrostatic potential maps highlight nucleophilic regions at sulfur and nitrogen atoms .

Pharmacokinetic and Toxicity Profiles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume